7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
7-(4-Methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a pyrimido[4,5-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:
- A 1,3-dimethyl substitution at positions 1 and 3 of the pyrimidine ring.
- A 4-methoxyphenyl group at position 7, contributing electron-donating properties.
- A 4-nitrobenzylthio substituent at position 5, introducing a sulfur-linked aromatic moiety with strong electron-withdrawing effects.
Properties
CAS No. |
852169-05-2 |
|---|---|
Molecular Formula |
C22H19N5O5S |
Molecular Weight |
465.48 |
IUPAC Name |
7-(4-methoxyphenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H19N5O5S/c1-25-19-17(21(28)26(2)22(25)29)20(33-12-13-4-8-15(9-5-13)27(30)31)24-18(23-19)14-6-10-16(32-3)11-7-14/h4-11H,12H2,1-3H3 |
InChI Key |
RTTDOLDJNMVPNL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H19N5O5S |
| Molecular Weight | 465.48 g/mol |
| IUPAC Name | 7-(4-methoxyphenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
| CAS Number | 852169-05-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compound may induce cell cycle arrest and apoptosis in cancer cells.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity:
- Cell Line Studies : In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were found to be approximately 27.6 µM and 30.2 µM respectively, indicating potent cytotoxic effects .
- Mechanistic Insights : The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. Testing against Staphylococcus aureus and Escherichia coli showed inhibitory effects with MIC values ranging from 15 to 30 µg/mL .
Case Studies
Several studies have explored the biological activity of related pyrimidine derivatives:
- Thieno[2,3-d]pyrimidine Derivatives : A study synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their anticancer properties against MDA-MB-231 cells. Compounds exhibited IC50 values ranging from 20 µM to 40 µM .
- Structure-Activity Relationship (SAR) : Research has shown that modifications in substituents on the pyrimidine core significantly affect biological activity. For instance, electron-withdrawing groups enhance cytotoxicity due to increased electron deficiency at the reactive sites .
Comparison with Similar Compounds
Pyrimido[4,5-d]pyrimidine Derivatives
- 7-Cyclopentyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (CAS 872621-03-9)
- Key Differences :
- Replaces the 4-nitrobenzylthio group with a 2-(4-methoxyphenyl)-2-oxoethylthio substituent.
- Substitutes the 7-position 4-methoxyphenyl group with a cyclopentyl moiety.
Pyrazolo-Pyrano-Pyrimidine Derivatives
- 4-(4-Methoxyphenyl)-3,7-dimethyl-4,6-dihydropyrazolo[4,3:5,6]pyrano[2,3-d]pyrimidin-5(1H)-thione Key Differences:
- Features a pyrazolo-pyrano-pyrimidine tricyclic core instead of a pyrimido[4,5-d]pyrimidine.
- Contains a thione (C=S) group at position 5 versus a thioether (C-S-C) in the target compound.
Substituent Effects and Bioactivity
Thioether vs. Thione Groups
- Thione (Compound 8): The C=S group in pyrazolo-pyrano-pyrimidines may act as a hydrogen-bond acceptor, influencing enzyme inhibition profiles .
Aromatic Substituents
- 4-Methoxyphenyl Group : Common in both the target compound and CAS 872621-03-9, this group improves solubility via methoxy’s electron-donating effects .
- 4-Nitrobenzyl vs. Thiophene (Compound 10b) : The nitro group in the target compound may confer stronger electrophilic character compared to thiophene-containing analogs, affecting reactivity and target selectivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4-dione?
- Methodological Answer : The compound can be synthesized via a Friedländer-type condensation reaction. A reported method involves reacting 4-methoxybenzaldehyde derivatives with pyrimidine precursors in ethanol-DMF under reflux, yielding the product in 60% after recrystallization. Key steps include alkylation at the pyrimidine N1 and N3 positions and thioether linkage formation using 4-nitrobenzyl thiol. Optimization focuses on solvent selection (e.g., ethanol for solubility), stoichiometric control of nitrobenzyl thiol, and purification via column chromatography or recrystallization .
Q. How is this compound characterized structurally and functionally in academic research?
- Methodological Answer :
- NMR Spectroscopy : NMR (400 MHz, CDCl) confirms substituent positions: δ 3.47 (N1-CH), 3.79 (N3-CH), 3.88 (OCH), and aromatic proton patterns .
- IR Spectroscopy : Peaks at 1697 cm (C=O) and 1582 cm (C=S) validate functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 291 [M+H]) confirm molecular weight .
Q. What preliminary applications have been explored for this compound?
- Methodological Answer :
- Corrosion Inhibition : Pyrimidine derivatives with 4-methoxyphenyl and thioether groups show 88–97.1% inhibition efficiency (%IE) for mild steel in 1 M HCl at 400 ppm. Testing involves electrochemical polarization and weight loss methods .
- Antimicrobial Activity : Analogous thioxo-pyrimidines exhibit activity against bacterial strains (e.g., S. aureus), assessed via MIC assays in agar diffusion .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyrimidine core) influence corrosion inhibition efficacy?
- Methodological Answer :
- Substituent Effects : Electron-donating groups (e.g., 4-methoxyphenyl) enhance adsorption on metal surfaces via lone-pair interactions. Comparative studies show %IE decreases when replacing methoxy with electron-withdrawing groups (e.g., nitro) due to reduced electron density .
- Quantitative Structure-Activity Relationship (QSAR) : Computational models (e.g., DFT) correlate substituent Hammett constants (σ) with %IE trends .
Q. What mechanistic insights explain its corrosion inhibition in acidic media?
- Methodological Answer :
- Adsorption Isotherms : Langmuir isotherm analysis (R > 0.98) suggests chemisorption on steel surfaces. Activation energy (E) calculations from Arrhenius plots confirm temperature-dependent behavior .
- Surface Analysis : SEM/EDS reveals uniform film formation; XPS detects S and N atoms on the metal surface, confirming coordination bonds .
Q. How can computational modeling predict its pharmacokinetic or bioactivity profiles?
- Methodological Answer :
- Drug-Likeness : SwissADME predicts high gastrointestinal absorption (Bioavailability Score: 0.55) due to moderate logP (~2.5) and molecular weight (<500 Da) .
- Molecular Docking : AutoDock Vina simulations show binding affinity (-8.2 kcal/mol) with E. coli DNA gyrase, suggesting antimicrobial potential .
Q. How does its antimicrobial activity compare to structurally related pyrimidine derivatives?
- Methodological Answer :
- Comparative MIC Assays : Against C. albicans, this compound shows MIC = 32 µg/mL, outperforming analogs lacking the nitrobenzylthio group (MIC > 64 µg/mL). Synergy tests (FIC Index < 0.5) with fluconazole suggest combinatory effects .
Q. What experimental factors contribute to discrepancies in reported inhibition efficiencies (%IE)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
